3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride
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Overview
Description
3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse chemical and biological activities, making them valuable in various fields such as medicinal chemistry, pharmacology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . These reactions are often carried out in the presence of catalysts and under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize commercially available reagents. The use of dicationic molten salts as catalysts has been documented to be effective in the synthesis of triazolopyrazine derivatives, providing high yields and environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites and preventing their normal function . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride include other triazolopyrazine derivatives, such as:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the methoxymethyl group may enhance its solubility and bioavailability, making it a more effective compound in certain applications .
Properties
Molecular Formula |
C7H14Cl2N4O |
---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-12-5-7-10-9-6-4-8-2-3-11(6)7;;/h8H,2-5H2,1H3;2*1H |
InChI Key |
MHMZDHKHFAGSFQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C2N1CCNC2.Cl.Cl |
Origin of Product |
United States |
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